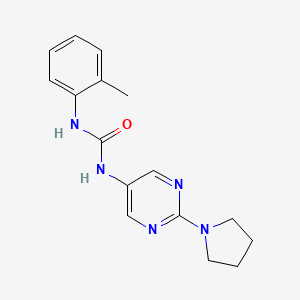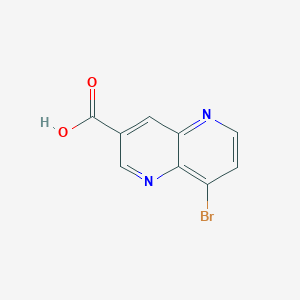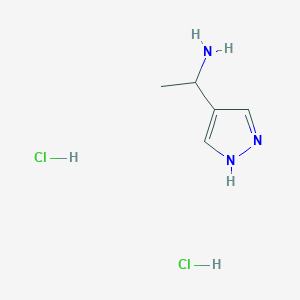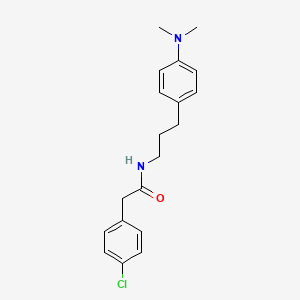
1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea" is a urea derivative that is likely to possess interesting chemical and biological properties due to its structural features. Urea derivatives are known for their wide range of applications, including medicinal chemistry, where they can act as enzyme inhibitors, receptor ligands, or have antiviral and anticancer activities .
Synthesis Analysis
The synthesis of urea derivatives can be approached through various methods. For instance, 5-dialkylamino-4-pyrrolin-3-ones can be synthesized from the cyclocondensation of amidines with dimethyl acetylenedicarboxylate (DMAD), which upon photooxygenation, yield highly functionalized ureas . Similarly, pyridine-2-yl substituted ureas can be synthesized through C–H functionalization of pyridine N-oxides with dialkylcyanamides in a solvent- and halide-free manner . These methods provide a route for the generation of ureas with substituted pyrimidinyl and pyridinyl moieties, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of urea derivatives can be influenced by various substituents, which can affect their conformational dynamics and intramolecular interactions. For example, pyrid-2-yl ureas show equilibria between conformational isomers, and the presence of certain substituents can significantly favor one form over another, impacting the molecule's overall structure and function .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. The photooxygenation of certain urea precursors can lead to the formation of large ring heterocycles or cyclization to 2-oxazolidinones and 2-oxazolinones . Additionally, the binding of pyrid-2-yl ureas to cytosine has been studied, showing that electron-withdrawing substituents can enhance intermolecular complexation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be elucidated through experimental and computational methods. For instance, a series of 2-oxopyrimidin-1(2H)-yl-urea derivatives were characterized using spectroscopic techniques and quantum chemical calculations, providing insights into their molecular properties such as HOMO-LUMO energy gap, ionization potential, and dipole moment . These properties are crucial for understanding the reactivity and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Receptor Design
A significant application of related urea compounds is in the development of supramolecular complexes through self-assembly, leveraging their ability to form highly stable hydrogen-bonded adducts. This property is utilized in designing chemical and biological receptors, exemplified by the use of 2,6-bis(2-benzimidazolyl)pyridine receptors for urea recognition. These receptors exploit imine nitrogen and cavity interactions for binding, demonstrating unique designs for chemical and biological recognition (Chetia & Iyer, 2006).
Molecular Probing and RNA Research
Pyrrolo-C (PC) serves as a fluorescent analog of cytidine in RNA research, maintaining Watson-Crick base-pairing capabilities with guanine (G). Its red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making it a potent site-specific probe for studying RNA structure, dynamics, and function. This application highlights the importance of such compounds in understanding RNA and its associated processes (Tinsley & Walter, 2006).
Nucleotide Analog Synthesis
The synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines, serving as analogs to 2′,3′-dideoxynucleotides, represents another crucial application. These compounds, incorporating phosphonomethoxy groups as phosphate mimics, are pivotal in nucleoside and nucleotide analog research, contributing to our understanding of nucleic acid biology and providing pathways for therapeutic development (Harnden, Jarvest, & Parratt, 1992).
Fluorescent Sensing and Acid Binding
Fluorescent pyrid-2-yl ureas have been developed for the recognition and binding of carboxylic acids, demonstrating the versatility of urea derivatives in sensor technology. These compounds shift fluorescence upon interaction with strong organic acids, facilitating the study of molecular interactions through fluorescent signaling (Jordan et al., 2010).
Heterocyclic Chemistry and Drug Discovery
Urea derivatives play a critical role in the synthesis and characterization of heterocyclic compounds, which are essential in drug discovery and development. For instance, the discovery of potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinase showcases the application of N-aryl-N'-pyrimidin-4-yl ureas in medicinal chemistry, highlighting their potential as anticancer agents (Guagnano et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-6-2-3-7-14(12)20-16(22)19-13-10-17-15(18-11-13)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYZVDPQWNGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)


![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)


![5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2524262.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)
![(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2524267.png)
![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2524269.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2524271.png)